![molecular formula Cl3FeH12O6 B8020896 CID 24810](/img/structure/B8020896.png)
CID 24810
Overview
Description
CID 24810 is a useful research compound. Its molecular formula is Cl3FeH12O6 and its molecular weight is 270.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reversible Control of Protein Function in Cells : CID has evolved as a valuable tool in biological research for reversible and spatiotemporal control of protein functions. It is particularly effective in studying signal transduction processes and has applications in membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Use in Biological Research and Medical Applications : CID has been used to control the dimerization of engineered fusion proteins, offering broad utility in biological research and potential medical applications, including gene and cell therapies (Keenan et al., 1998).
Development of PROTAC-CID Systems for Gene Regulation : PROTAC-based CID platforms have been engineered for inducible gene regulation and editing, demonstrating applications in human cells and mice. This method allows fine-tuning of gene expression and multiplexing biological signals (Ma et al., 2023).
Photocaged-Photocleavable CID for Studying Cellular Events : A novel chemical inducer of protein dimerization has been developed for rapid activation and deactivation using light. This method is used for controlling peroxisome transport and mitotic checkpoint signaling, enhancing spatiotemporal control (Aonbangkhen et al., 2018).
Solving Problems in Cell Biology : CID techniques have resolved numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. It provides insight into the "signaling paradox" and has seen advances in specificity and versatility (DeRose, Miyamoto, & Inoue, 2013).
properties
IUPAC Name |
iron(3+);trichloride;hexahydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Fe.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXWGWZJXJUMQB-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Fe+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3FeH12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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